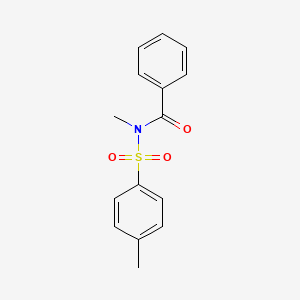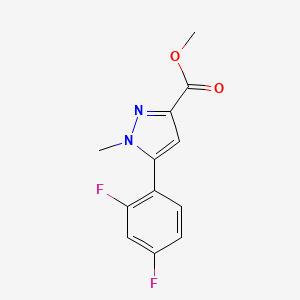
2-(1-(p-Tolyl)vinyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-(p-Tolyl)vinyl)aniline is an organic compound that features a vinyl group attached to an aniline ring, with a p-tolyl substituent on the vinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(p-Tolyl)vinyl)aniline typically involves the reaction of p-tolylacetylene with aniline under specific conditions. One common method is the palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of boron reagents and palladium catalysts . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like ethanol or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-(p-Tolyl)vinyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group or reduce other functional groups present in the molecule.
Substitution: Electrophilic substitution reactions can occur on the aniline ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives of this compound.
Aplicaciones Científicas De Investigación
2-(1-(p-Tolyl)vinyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(1-(p-Tolyl)vinyl)aniline involves its interaction with various molecular targets. The vinyl group can participate in conjugation with the aniline ring, affecting the electronic properties of the molecule. This conjugation can influence the compound’s reactivity and interactions with other molecules, such as enzymes or receptors. The specific pathways involved depend on the context of its application, whether in chemical reactions or biological systems.
Comparación Con Compuestos Similares
Similar Compounds
2-(1-Phenylvinyl)aniline: Similar structure but with a phenyl group instead of a p-tolyl group.
2-(1-(p-Methoxyphenyl)vinyl)aniline: Contains a p-methoxyphenyl group, which can influence its electronic properties.
2-(1-(p-Chlorophenyl)vinyl)aniline:
Uniqueness
2-(1-(p-Tolyl)vinyl)aniline is unique due to the presence of the p-tolyl group, which can enhance its stability and reactivity compared to other similar compounds. The p-tolyl group can also influence the compound’s electronic properties, making it suitable for specific applications in organic synthesis and materials science.
Propiedades
Fórmula molecular |
C15H15N |
|---|---|
Peso molecular |
209.29 g/mol |
Nombre IUPAC |
2-[1-(4-methylphenyl)ethenyl]aniline |
InChI |
InChI=1S/C15H15N/c1-11-7-9-13(10-8-11)12(2)14-5-3-4-6-15(14)16/h3-10H,2,16H2,1H3 |
Clave InChI |
JQHQCDWBKRABMI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=C)C2=CC=CC=C2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Phenylbenzo[h]cinnoline](/img/structure/B14118536.png)

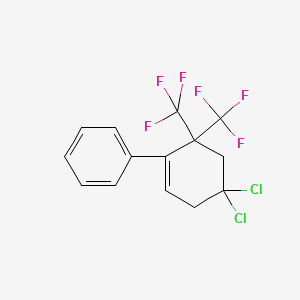
![2-Buten-1-one, 1-[(2S)-2-[[4-aMino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyriMidin-1-yl]Methyl]-1-pyrrolidinyl]-4-(diMethylaMino)-, (2E)-](/img/structure/B14118563.png)
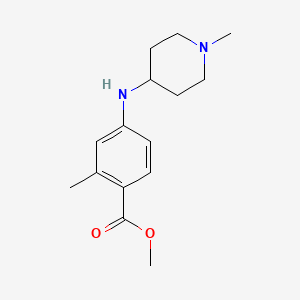

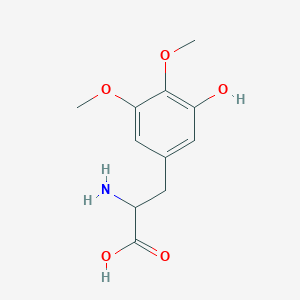
![8-(3-methoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14118596.png)
![benzyl 2-(1,7-dimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14118598.png)
![1,1(2H)-Naphthalenedipropanol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-3,4-dihydro-](/img/structure/B14118599.png)
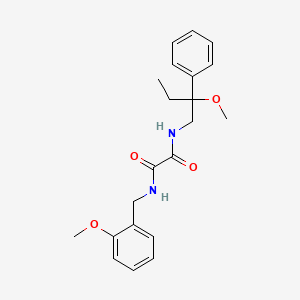
![3-(Trifluoromethyl)[1,1-biphenyl]-4-ethanol](/img/structure/B14118606.png)
